molecular formula C14H26NiO12S2 B1590865 Nickel(II) p-Toluenesulfonate CAS No. 6944-05-4

Nickel(II) p-Toluenesulfonate

Cat. No. B1590865
CAS RN: 6944-05-4
M. Wt: 509.2 g/mol
InChI Key: LBCMDNDJMKXLPP-UHFFFAOYSA-L
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Description

Nickel(II) p-Toluenesulfonate, also known as Nickel (ii) p-toluenesulfonate hexahydrate, is a compound of nickel . Its IUPAC name is nickel (2+) bis (4-methylbenzenesulfonate) hexahydrate . The CAS number is 6944-05-4 .


Molecular Structure Analysis

The molecular formula of Nickel(II) p-Toluenesulfonate is 2C7H7O3S.Ni.6H2O . The InChI code is 1S/2C7H8O3S.Ni.6H2O/c21-6-2-4-7 (5-3-6)11 (8,9)10;;;;;;;/h22-5H,1H3, (H,8,9,10);;6*1H2/q;;+2;;;;;;/p-2 .


Physical And Chemical Properties Analysis

Nickel(II) p-Toluenesulfonate is a solid at 20 degrees Celsius . It is soluble in water . Unfortunately, the search for more physical and chemical properties expired.

Scientific Research Applications

Electrochemical Applications

Nickel(II) p-Toluenesulfonate has been used in various electrochemical applications. It played a role in the synthesis of nickel oxide–polypyrrole composites for lithium-ion batteries, where sodium p-toluenesulfonate was used as a dopant. This resulted in improved electrochemical performance, highlighting the compound's significance in battery technology (Idris et al., 2011).

Photovoltaic and Photocatalytic Applications

Nickel(II) p-Toluenesulfonate has found applications in photovoltaic and photocatalytic fields. Its use in solution-processed nickel oxide hole transport layers significantly enhanced the efficiency of polymer photovoltaic cells (Manders et al., 2013). Additionally, nanostructured nickel(II) oxide microballs derived from this compound showed promising results in dye-sensitized solar cells, achieving high photocurrent densities (Powar et al., 2012).

Synthesis and Characterization Studies

The compound has been central to various synthesis and characterization studies. Hexaquonickel(II) bis-p-toluenesulfonate was prepared and characterized, demonstrating the compound's versatility in forming nickel-based structures (Shutian et al., 2017).

Catalysis

Nickel(II) p-Toluenesulfonate plays a role in catalysis. A nickel complex using this compound was found effective in olefin epoxidation with molecular oxygen (Irie et al., 1991). Additionally, it's used in trideuteriomethylation reactions, catalyzing the addition of CD3 groups to arenes (Komeyama et al., 2018).

Analytical Chemistry

The compound's role in analytical chemistry is evident in spectrophotometric studies for nickel(II) complexation, offering methods for trace nickel determination (Ishii et al., 1990).

Safety And Hazards

Nickel(II) p-Toluenesulfonate can cause skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure . It may also cause an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled . It is classified as potentially carcinogenic .

properties

IUPAC Name

4-methylbenzenesulfonate;nickel(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O3S.Ni/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYLMOYUCOPIRT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14NiO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nickel(II) p-Toluenesulfonate

CAS RN

6944-05-4
Record name Nickel(II) p-Toluenesulfonate Hexahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RT Pardasani, P Pardasani - … B, Magnetic Susceptibility Data–Part 2, 2015 - Springer
Magnetic properties of mono(pyrazine)nickel(II) p-toluenesulfonate Page 1 Magnetic properties of mono(pyrazine)nickel(II) p-toluenesulfonate Substance μ-Pyrazine-bis(p-toluenesulfonato)nickel(II) …
Number of citations: 0 link.springer.com
W Shutian, Z Qinyu, G Wenhui, X Wanli, T Shiyi… - Asian Journal of Chemical …, 2017
Number of citations: 4
JR Withers, C Ruschman, S Parkin, SM Holmes - Polyhedron, 2005 - Elsevier
Treatment of [Ni II (tn) 3 ][OTs] 2 or aqueous solutions containing nickel(II) p-toluenesulfonate and 1,3-propanediamine (tn) with aqueous K 4 M IV (CN) 8 ·2H 2 O (M IV =Mo, W) affords …
Number of citations: 19 www.sciencedirect.com
T Otieno - 1988 - open.library.ubc.ca
A number of divalent copper and nickel complexes have been prepared and characterized using physical methods such as thermal analysis, vibrational and electronic spectroscopy …
Number of citations: 4 open.library.ubc.ca
JJ Jiang, C Yan, M Pan, Z Wang, HY Deng, JR He… - 2012 - Wiley Online Library
A new end–core–end naphthalenediimide‐based ligand N,N′‐bis(3‐imidazol‐1‐yl‐propyl)naphthalene diimide (3‐imntd) was synthesized. Single crystals of the free ligand and its Hg …
AA Holder - Annual Reports Section" A"(Inorganic Chemistry), 2006 - pubs.rsc.org
This chapter reviews the literature reported during 2005 on some important advances in the areas of catalysis, bioinorganic, and organometallic chemistry for the chromium triad. For …
Number of citations: 2 pubs.rsc.org
T Otieno, RC Thompson - Canadian journal of chemistry, 1995 - cdnsciencepub.com
On a synthétisé plusieurs complexes de nickel contenant la pyridine (py), la pyrazine (pyz), la méthylpyrazine (mepyz) et on les caractérisés par spectroscopie vibrationnelle et …
Number of citations: 30 cdnsciencepub.com

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